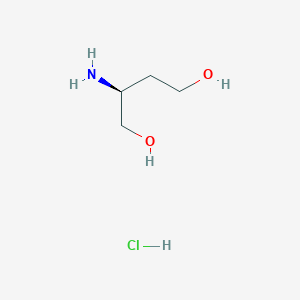

(2S)-2-aminobutane-1,4-diol hydrochloride

Description

(2S)-2-Aminobutane-1,4-diol hydrochloride is a chiral amine derivative with the molecular formula C₄H₁₂ClNO₂ and a molecular weight of 141.60 g/mol . It is characterized by a four-carbon chain bearing hydroxyl (-OH) groups at positions 1 and 4 and an amino (-NH₂) group at position 2 in the (S)-configuration. The compound is typically stored under inert atmospheric conditions at room temperature .

Properties

IUPAC Name |

(2S)-2-aminobutane-1,4-diol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H11NO2.ClH/c5-4(3-7)1-2-6;/h4,6-7H,1-3,5H2;1H/t4-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDAFQSSEKNVPOI-WCCKRBBISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CO)C(CO)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(CO)[C@@H](CO)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H12ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis from Butane Derivatives

Starting Materials : The synthesis often begins with a butane derivative that has functional groups at the desired positions. This could include compounds like 2-hydroxybutane derivatives, which can be converted into the desired aminobutane structure through various chemical transformations.

Amination and Hydroxylation : The key steps involve introducing an amino group and ensuring the presence of hydroxyl groups at the correct positions. This can be achieved through reactions such as nucleophilic substitution or addition reactions.

Resolution and Purification : Since the compound is chiral, resolution techniques may be necessary to obtain the (S)-configuration. This can involve the use of optically active resolving agents or chiral chromatography.

Hydrochloride Salt Formation

Once the (2S)-2-aminobutane-1,4-diol is synthesized, it is converted into its hydrochloride salt by reacting it with hydrochloric acid. This step enhances the compound's stability and solubility, making it more suitable for further applications.

Detailed Synthesis Protocol

A detailed synthesis protocol for (2S)-2-aminobutane-1,4-diol hydrochloride would typically involve the following steps:

Synthesis of Intermediate : Start with a suitable butane derivative and perform necessary chemical transformations to introduce the amino and hydroxyl groups.

Chiral Resolution : Use an optically active resolving agent or chiral chromatography to isolate the (S)-enantiomer.

Salt Formation : React the (S)-enantiomer with hydrochloric acid to form the hydrochloride salt.

Data and Research Findings

While specific data on the synthesis of (2S)-2-aminobutane-1,4-diol hydrochloride may be limited, its structural features suggest potential roles in biochemical and pharmaceutical applications. The compound's bifunctional nature makes it a versatile building block in organic synthesis.

Chemical Properties

| Property | Value |

|---|---|

| CAS No. | 1379987-48-0 |

| Molecular Formula | C4H12ClNO2 |

| Molecular Weight | 141.60 |

| Stereochemistry | (S)-configuration at the second carbon atom |

Chemical Reactions Analysis

Types of Reactions: (2S)-2-Aminobutane-1,4-diol hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: It can be reduced to form primary or secondary amines.

Substitution: The amino group can participate in substitution reactions to form derivatives with different functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions.

Major Products Formed:

Oxidation: Formation of butanone or butanal.

Reduction: Formation of butylamine or secondary amines.

Substitution: Formation of N-substituted derivatives.

Scientific Research Applications

Biochemical Applications

-

Reducing Agent in Biochemistry

- (2S)-2-Aminobutane-1,4-diol hydrochloride is recognized for its effectiveness as a reducing agent. It has been shown to reduce disulfides more rapidly than traditional agents like dithiothreitol (DTT), making it valuable in protein chemistry for activating cysteine-dependent proteases such as papain .

-

Protein Folding Studies

- The compound plays a significant role in studies related to protein folding and stability. By facilitating the reduction of disulfide bonds, it aids in the proper folding of proteins, which is crucial for their biological activity. This application is particularly important in the production of recombinant proteins and therapeutic antibodies .

- Cell Culture and Tissue Engineering

Medicinal Chemistry

-

Drug Development

- The compound is being investigated for its potential use in drug development due to its ability to modify protein structures through disulfide bond reduction. This property can be harnessed to improve drug efficacy and specificity by modifying target proteins or enhancing the solubility of drug candidates .

- Antioxidant Properties

Material Science Applications

- Synthesis of Functional Materials

- In material science, this compound is used in the synthesis of functional materials such as conductive polymers and nanocomposites. Its ability to act as a reducing agent facilitates the formation of metal nanoparticles that can be incorporated into various materials for enhanced electrical properties .

Case Studies

Mechanism of Action

The mechanism of action of (2S)-2-aminobutane-1,4-diol hydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The amino and hydroxyl groups play a crucial role in its binding affinity and specificity. The pathways involved may include enzymatic catalysis or receptor-mediated signaling.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs

The following compounds share functional or configurational similarities with (2S)-2-aminobutane-1,4-diol hydrochloride:

(2S)-2,5-Diaminopentanamide Dihydrochloride

- Formula : C₅H₁₃N₃O·(HCl)₂

- Key Features : Contains two amine groups (positions 2 and 5) and a terminal amide group.

- Hazards: No explicit health or environmental hazards classified, though toxicological data are incomplete .

(S)-2-Aminobutane-1,4-dithiol Hydrochloride (DTBA)

- Formula : C₄H₁₁NS₂·HCl

- Key Features : Replaces hydroxyl (-OH) groups with thiol (-SH) groups, increasing reductive capacity.

- Applications : Acts as a fast-acting disulfide reductant at lower pH, outperforming dithiothreitol (DTT) in specific biochemical contexts .

- Differentiator : The sulfur atoms confer stronger reducing power but introduce volatility and odor concerns absent in the diol analog.

(2S)-2-Amino-4-methoxy-butanoic Acid Hydrochloride

- Formula: C₅H₁₂ClNO₃

- Key Features : Substitutes the 1,4-diol with a methoxy (-OCH₃) group and a carboxylic acid (-COOH).

- Applications: Likely used in asymmetric synthesis due to its chiral amino acid backbone .

- Differentiator : The carboxylic acid group enables peptide coupling reactions, a functionality absent in the target compound.

Functional Group Analysis

| Compound | Hydroxyl Groups | Amine Groups | Thiol Groups | Carboxylic Acid |

|---|---|---|---|---|

| (2S)-2-Aminobutane-1,4-diol HCl | 2 | 1 | 0 | 0 |

| (2S)-2,5-Diaminopentanamide HCl | 0 | 2 | 0 | 1 (amide) |

| DTBA | 0 | 1 | 2 | 0 |

| (2S)-2-Amino-4-methoxy-butanoic acid HCl | 1 (methoxy) | 1 | 0 | 1 |

Biological Activity

(2S)-2-aminobutane-1,4-diol hydrochloride, also known as a chiral amino alcohol, has garnered attention in various fields including medicinal chemistry and biochemistry due to its unique biological activities. This article delves into the compound's mechanisms of action, pharmacological effects, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure:

- Molecular Formula: C4H11NO2

- Molar Mass: 103.14 g/mol

- CAS Number: 14325612

The compound is classified as a chiral molecule, which can influence its interaction with biological systems. Its stereochemistry plays a crucial role in its biological activity.

Target Interactions

(2S)-2-aminobutane-1,4-diol hydrochloride interacts with various biomolecules, influencing several biochemical pathways. It is particularly noted for its role in the synthesis of β-hydroxy-α-amino acids through threonine aldolases, which are vital in metabolic processes .

Mode of Action

The compound exhibits a capacity to stabilize nucleic acid structures. It forms stable complexes with DNA and RNA, enhancing their stability and potentially affecting gene expression. This interaction is crucial for its role in cellular metabolism and signaling pathways .

Biological Activity Overview

The biological activities of (2S)-2-aminobutane-1,4-diol hydrochloride can be summarized as follows:

Case Studies

-

Antitumor Activity:

In vitro studies have shown that derivatives of (2S)-2-aminobutane-1,4-diol exhibit selective cytotoxicity against specific cancer cell lines. For instance, modifications to the structure have led to compounds that inhibit tumor growth through apoptosis induction in MCF-7 breast cancer cells . -

Neuroprotective Effects:

Research indicates that (2S)-2-aminobutane-1,4-diol may protect neuronal cells from apoptosis induced by oxidative stress. This property suggests potential therapeutic applications in neurodegenerative diseases . -

Metabolic Pathway Influence:

The compound has been shown to influence the glycine biosynthetic pathway, which is critical for various physiological functions including neurotransmission and metabolic regulation .

Safety and Toxicity

Safety assessments indicate that (2S)-2-aminobutane-1,4-diol hydrochloride possesses a favorable safety profile at therapeutic doses. However, higher concentrations may lead to cytotoxic effects, emphasizing the need for careful dosage regulation in experimental settings .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (2S)-2-aminobutane-1,4-diol hydrochloride, and how can enantiomeric purity be optimized?

- Methodological Answer : The synthesis typically involves stereoselective reduction of precursors like γ-nitrodiols or chiral resolution of racemic mixtures. For enantiomeric purity, asymmetric hydrogenation using chiral catalysts (e.g., Ru-BINAP complexes) or enzymatic resolution with lipases can be employed. Post-synthesis, chiral HPLC (e.g., using a Chiralpak IA column) is critical for verifying enantiomeric excess (≥99%) .

Q. What purification techniques are recommended for isolating (2S)-2-aminobutane-1,4-diol hydrochloride from reaction byproducts?

- Methodological Answer : Recrystallization in ethanol/water mixtures (70:30 v/v) effectively removes polar impurities. For complex mixtures, ion-exchange chromatography (Dowex 50WX8 resin) or reverse-phase HPLC (C18 column, 0.1% TFA in acetonitrile/water gradient) is advised. Purity should be confirmed via melting point analysis (expected range: 180–185°C) and elemental analysis (C: 33.6%, H: 6.7%, N: 7.8%) .

Q. How is the compound characterized structurally and functionally in academic research?

- Methodological Answer : Key techniques include:

- NMR : NMR (DO, 400 MHz) for amine proton integration (δ 3.1–3.4 ppm) and diol hydroxyl groups (δ 4.6–5.0 ppm).

- Mass Spectrometry : ESI-MS (positive mode) for molecular ion peak at m/z 168.1 [M+H].

- Chiral Analysis : Polarimetry ([α] = +12.5° in HO) .

Advanced Research Questions

Q. How can researchers ensure chiral integrity during derivatization reactions involving (2S)-2-aminobutane-1,4-diol hydrochloride?

- Methodological Answer : To prevent racemization:

- Avoid strong acids/bases during functionalization (e.g., acylation).

- Use mild conditions (e.g., DCC/DMAP for amide formation at 0–4°C).

- Monitor stereochemistry via circular dichroism (CD) or X-ray crystallography of intermediates .

Q. What experimental strategies address contradictions in reported solubility data for this compound?

- Methodological Answer : Discrepancies arise from pH-dependent solubility (amine protonation). Standardize measurements using:

- pH-Solubility Profile : Titrate in buffered solutions (pH 2–10) and quantify via UV-Vis (λ = 210 nm).

- DSC/TGA : Assess hydration states affecting solubility .

Q. How does the hydrochloride salt influence stability under varying storage conditions?

- Methodological Answer : The hydrochloride form enhances hygroscopicity. For long-term stability:

- Store in desiccators (silica gel, <10% humidity) at –20°C.

- Conduct accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC analysis to detect degradation (e.g., free amine formation) .

Q. What role does (2S)-2-aminobutane-1,4-diol hydrochloride play in protein modification studies?

- Methodological Answer : It serves as a bifunctional linker for crosslinking proteins via its amine and hydroxyl groups. Example protocol:

- React with NHS esters (e.g., sulfo-SMCC) to activate the amine, then conjugate to cysteine residues (thiol-diol exchange).

- Optimize molar ratios (protein:linker = 1:5) and validate conjugation efficiency via SDS-PAGE .

Q. What mechanistic insights are gained from studying its interaction with metalloenzymes?

- Methodological Answer : The compound acts as a chelator for divalent metals (e.g., Zn, Mg). Use ITC (isothermal titration calorimetry) to determine binding constants (K ~10 M) and MD simulations to map coordination sites. Applications include inhibiting metalloproteases (e.g., MMP-2) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.